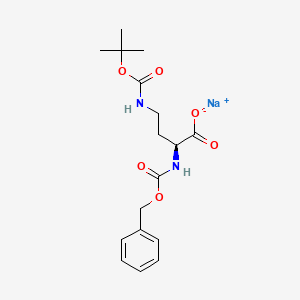
Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that features protective groups commonly used in organic synthesis. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are used to protect amino groups during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of amino acids. The process begins with the amino acid, which undergoes protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc groups using specific reagents.
Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection of Cbz Group: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Deprotection of Boc Group: Treatment with strong acids like trifluoroacetic acid (TFA).
Major Products Formed
Deprotection: The major products are the free amino acid and the corresponding by-products (benzyl alcohol and tert-butanol).
Wissenschaftliche Forschungsanwendungen
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups are essential in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of drug candidates where selective protection and deprotection of functional groups are required.
Biochemistry: Studying enzyme mechanisms and protein interactions by modifying amino acids.
Wirkmechanismus
The compound exerts its effects primarily through the protection of amino groups. The Cbz and Boc groups prevent the amino groups from participating in unwanted reactions, allowing for selective transformations. The deprotection mechanisms involve:
Cbz Group: Hydrogenation leads to the cleavage of the benzyloxycarbonyl group, releasing the free amine.
Boc Group: Acidic conditions protonate the carbonyl oxygen, facilitating the cleavage of the tert-butoxycarbonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((methoxycarbonyl)amino)butanoate: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((ethoxycarbonyl)amino)butanoate: Uses an ethoxycarbonyl group for protection.
Uniqueness
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to the combination of Cbz and Boc groups, offering dual protection and versatility in synthetic applications. The Boc group provides stability under basic conditions, while the Cbz group is stable under acidic conditions, allowing for selective deprotection strategies.
Eigenschaften
Molekularformel |
C17H23N2NaO6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H24N2O6.Na/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);/q;+1/p-1/t13-;/m0./s1 |
InChI-Schlüssel |
GPWCLTYKUCDBST-ZOWNYOTGSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















